7-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
7-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that includes multiple heterocyclic rings
Preparation Methods
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen functionalities.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or other reactive sites using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Scientific Research Applications
7-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure and ability to interact with various biological targets.
Pharmacology: The compound is investigated for its potential effects on different biological pathways and its ability to modulate receptor activity.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone moiety is known to interact with enzyme active sites, potentially inhibiting their activity. The piperazine ring can interact with neurotransmitter receptors, modulating their activity and leading to various pharmacological effects .
Comparison with Similar Compounds
Similar compounds include other pyrido[1,2-a]pyrimidin-4-one derivatives and thiazolidinone-containing molecules. Compared to these compounds, 7-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its combination of multiple heterocyclic rings and the specific arrangement of functional groups. This unique structure may confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C28H29N5O3S2 |
---|---|
Molecular Weight |
547.7 g/mol |
IUPAC Name |
(5Z)-5-[[7-methyl-4-oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H29N5O3S2/c1-19-9-10-24-29-25(31-13-11-30(12-14-31)20-6-3-2-4-7-20)22(26(34)32(24)17-19)16-23-27(35)33(28(37)38-23)18-21-8-5-15-36-21/h2-4,6-7,9-10,16-17,21H,5,8,11-15,18H2,1H3/b23-16- |
InChI Key |
TVNNQPIHKDVTGK-KQWNVCNZSA-N |
Isomeric SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4CCCO4)N5CCN(CC5)C6=CC=CC=C6)C=C1 |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4CCCO4)N5CCN(CC5)C6=CC=CC=C6)C=C1 |
Origin of Product |
United States |
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